

(4-Fluorophenyl)acetone chemical structure and IUPAC name

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Compound of Interest

Compound Name: (4-Fluorophenyl)acetone

Cat. No.: B124739

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An In-depth Technical Guide to (4-Fluorophenyl)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Fluorophenyl)acetone**, also known by its IUPAC name, 1-(4-fluorophenyl)propan-2-one. This compound is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.

Chemical Structure and IUPAC Name

The chemical structure of **(4-Fluorophenyl)acetone** is characterized by a fluorinated phenyl ring attached to an acetone moiety.

- Common Name: **(4-Fluorophenyl)acetone**
- IUPAC Name: 1-(4-fluorophenyl)propan-2-one

Below is a diagram of the chemical structure.

Caption: Chemical structure of 1-(4-fluorophenyl)propan-2-one.

Quantitative Data

The physicochemical properties of **(4-Fluorophenyl)acetone** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₉ H ₉ FO
Molecular Weight	152.17 g/mol
Appearance	Clear yellow liquid.[1][2]
Density	1.139 g/mL at 25 °C.[1][3]
Boiling Point	106-107 °C at 18 mmHg.[1][3]
Refractive Index	n _{20/D} 1.496.[1][3]
Flash Point	91 °C (195.8 °F) - closed cup.[3]
Solubility	Insoluble in water.[1]
CAS Number	459-03-0

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **(4-Fluorophenyl)acetone** are provided below.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 1-(4-fluorophenyl)propan-2-one by the Friedel-Crafts acylation of fluorobenzene with chloroacetone using aluminum chloride as a catalyst.

Materials:

- Fluorobenzene
- Chloroacetone

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Crushed ice
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (for extraction)

Procedure:

- **Reaction Setup:** In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
- **Cooling:** Cool the suspension to 0-5 °C using an ice bath.
- **Addition of Acylating Agent:** Slowly add chloroacetone (1 equivalent) to the stirred suspension.
- **Addition of Fluorobenzene:** To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

- **Washing and Drying:** Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal and Purification:** Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of 1-(4-fluorophenyl)propan-2-one using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample in dichloromethane.
- **Injection:** Inject a 1 μ L sample into the GC.
- **GC Conditions:**
 - **Column:** 30 m x 0.25 mm capillary column with a 0.25 μ m film thickness.
 - **Oven Temperature Program:** Start at 50°C (hold for 2 minutes), then ramp up to 250°C at a rate of 10°C/minute.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Scan Range:** m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ^1H and ^{13}C NMR spectra for 1-(4-fluorophenyl)propan-2-one.

Instrumentation:

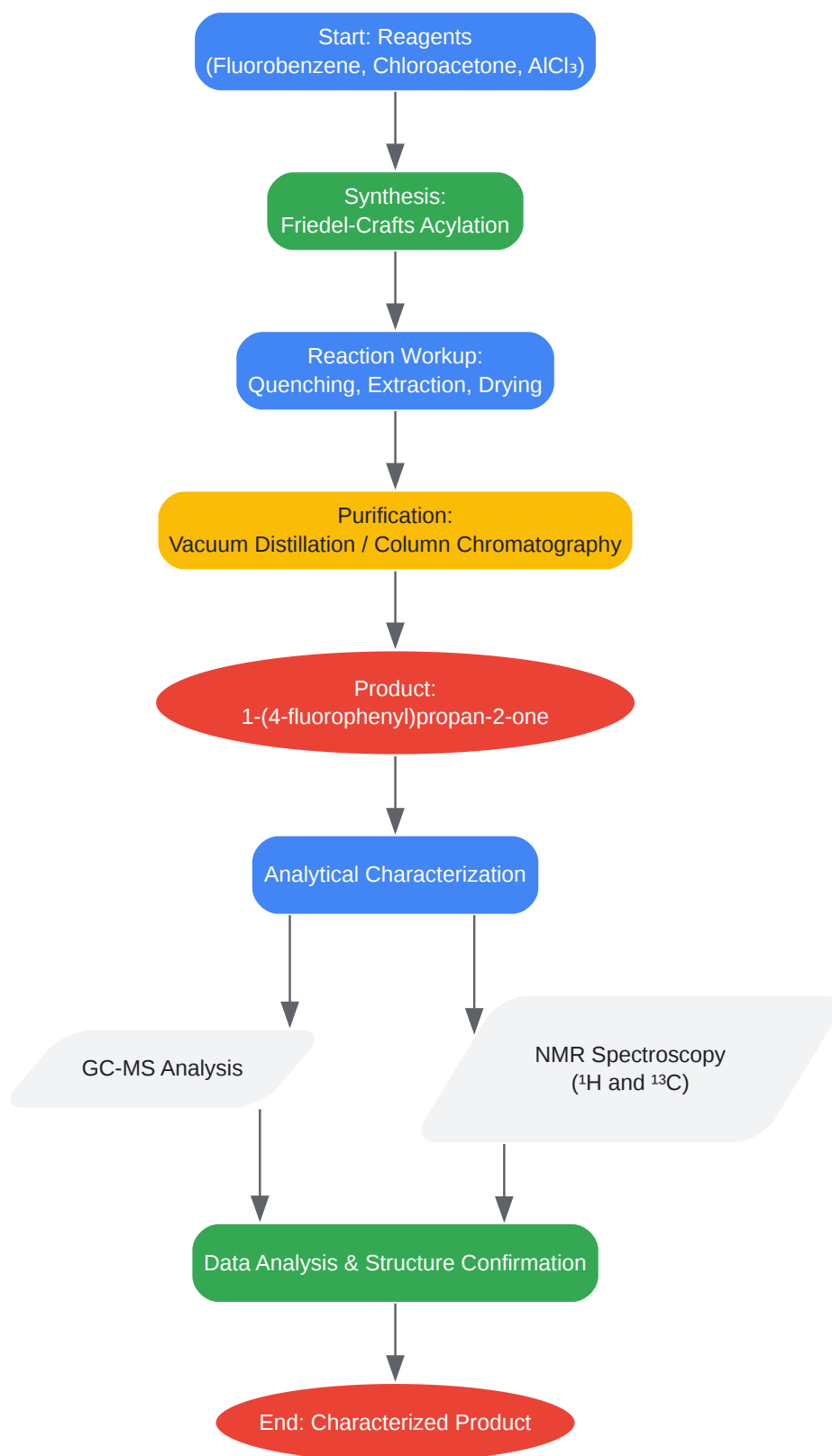
- 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Spectral Width: 16 ppm.
 - Relaxation Delay: 1 s.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Spectral Width: 250 ppm.
 - Relaxation Delay: 2 s.
 - Number of Scans: 1024.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **(4-Fluorophenyl)acetone**.



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Caption: Workflow for the synthesis and analysis of 1-(4-fluorophenyl)propan-2-one.

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